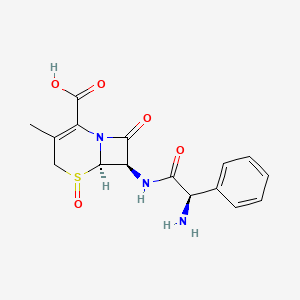

Cephalexin Sulfoxide

Description

Properties

CAS No. |

56193-21-6 |

|---|---|

Molecular Formula |

C16H17N3O5S |

Molecular Weight |

363.4 g/mol |

IUPAC Name |

(7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H17N3O5S/c1-8-7-25(24)15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15?,25?/m1/s1 |

InChI Key |

GAMHLNJQISGSQF-KBHJFDKPSA-N |

SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)S(=O)C1)C(=O)O |

Isomeric SMILES |

CC1=C(N2C([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)S(=O)C1)C(=O)O |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)S(=O)C1)C(=O)O |

Synonyms |

DTXSID90747311; FT-0664462; (7R)-7-{[(2R)-2-Amino-2-phenylacetyl]amino}-3-methyl-5,8-dioxo-5lambda~4~-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid; [6R-[6|A,7|A(R*)]]-7-[(Aminophenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid 5-Oxide |

Origin of Product |

United States |

Preparation Methods

Oxidation of Penicillin to Penicillin Sulfoxide

The initial step involves oxidizing penicillin G (benzylpenicillin) or penicillin V (phenoxymethylpenicillin) to their corresponding sulfoxide forms. This oxidation is typically performed using peroxides or other oxidizing agents under controlled conditions. For instance, ampicillin-1-oxide serves as a common starting material, where the sulfur atom in the thiazolidine ring is oxidized to a sulfoxide group. The resulting penicillin sulfoxide retains the β-lactam ring but introduces a reactive sulfoxide moiety critical for subsequent rearrangement.

Protective Group Strategy: p-Nitrobenzyl Esterification

To prevent undesired side reactions during subsequent steps, the carboxyl group of the penicillin sulfoxide is protected as a p-nitrobenzyl ester. This group is selected for its acid stability and ease of removal via catalytic hydrogenation or chemical reduction. The esterification is achieved by treating the penicillin sulfoxide with p-nitrobenzyl halides in the presence of a base, such as triethylamine.

Example Reaction Conditions for Esterification

| Parameter | Value |

|---|---|

| Penicillin sulfoxide | 30.0 g |

| p-Nitrobenzyl bromide | 9.0 mL |

| Solvent | Acetonitrile (500 mL) |

| Base | Triethylamine (14.0 mL) |

| Temperature | 0–25°C (gradual increase) |

| Yield | 62.0 g (98%) |

Acid-Catalyzed Rearrangement to Desacetoxycephalosporin

The penicillin sulfoxide ester undergoes a ring-expansion reaction under acidic conditions to form the desacetoxycephalosporin ester. This step, described in U.S. Patent 3,275,626, involves heating the sulfoxide in the presence of p-toluenesulfonic acid and acetic anhydride. The reaction proceeds via a-sigmatropic shift, converting the penicillin nucleus into a cephalosporin structure.

Mechanistic Insights

The rearrangement is facilitated by the sulfoxide’s electron-withdrawing properties, which destabilize the penicillin ring and promote nucleophilic attack at the β-lactam carbonyl. The resulting intermediate is a cephalosporin ester with a methyl group at the 3-position (desacetoxycephalosporin).

Critical Reaction Parameters

-

Temperature : 80–100°C

-

Acid Catalyst : p-Toluenesulfonic acid monohydrate (1.3 g per 30.0 g substrate)

-

Solvent : Dimethylacetamide (DMAC)

-

Time : 2–3 hours

Deprotection and Final Isolation of this compound

The p-nitrobenzyl ester and any amino-protecting groups (e.g., p-nitrobenzyloxycarbonyl) are removed via reduction. Two primary methods are employed:

Catalytic Hydrogenation

Hydrogenation over a palladium catalyst (5% Pd/Al₂O₃) under 50 psi hydrogen pressure cleaves the p-nitrobenzyl group. This step also reduces nitro groups to amines if present.

Example Hydrogenation Protocol

| Component | Quantity |

|---|---|

| Doubly-blocked cephalexin | 5.8 g |

| Catalyst | 5% Pd/Al₂O₃ (2.0 g) |

| Solvent | 3A ethanol (25 mL) + methanol (75 mL) |

| Pressure | 50 psi H₂ |

| Yield | 1.90 g cephalexin (post-acidification) |

Chemical Reduction with Zinc and HCl

Alternative deprotection uses zinc dust in acidic media. For example, stirring the cephalexin intermediate with zinc and concentrated HCl at pH 1 for 2–3 hours achieves simultaneous ester cleavage and reduction of nitro groups.

Analytical Characterization of Intermediates

Spectroscopic Validation

Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups. The this compound intermediate exhibits:

Nuclear Magnetic Resonance (NMR)

¹³C-NMR data for the p-nitrobenzyl-protected intermediate shows resonances at δ 165.3 ppm (C=O) and δ 62.1 ppm (Sn-C in organotin analogs).

Comparative Evaluation of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Catalytic hydrogenation | High yields (95–98%) | Requires specialized equipment |

| Zinc/HCl reduction | Cost-effective | Longer reaction times |

Industrial-Scale Considerations

Large-scale production optimizes solvent systems (e.g., ethyl acetate/isopropyl ether mixtures) for crystallization. Post-reduction, this compound is isolated via pH-adjusted extraction and solvent evaporation, achieving >95% purity .

Chemical Reactions Analysis

Oxidation and Reduction Reactions

Cephalexin sulfoxide participates in redox reactions due to its sulfoxide moiety:

-

Further oxidation converts the sulfoxide to a sulfone derivative under strong oxidizing conditions (e.g., hydrogen peroxide or m-chloroperbenzoic acid) .

-

Reduction with agents like sodium borohydride or lithium aluminum hydride regenerates the parent cephalexin compound by reverting the sulfoxide to a sulfide .

These transformations are critical in pharmaceutical synthesis and degradation studies, particularly in optimizing antibiotic stability .

Hydrolysis and Degradation Pathways

Hydrolysis mechanisms vary under different conditions:

Acid/Base Hydrolysis

-

β-lactam ring cleavage dominates in acidic (pH < 3) or alkaline (pH > 8) environments, rendering the compound inactive. Kinetic studies show a half-life of 4.2 hours at pH 1.0 and 25°C .

-

Enzymatic hydrolysis by β-lactamases follows Michaelis-Menten kinetics, with and , indicating moderate substrate affinity compared to other cephalosporins .

Photolytic Degradation

UV exposure induces:

-

Decarboxylation and deamination , yielding derivatives with retained β-lactam rings but reduced bioactivity .

Substitution Reactions

The sulfoxide group undergoes nucleophilic substitution with amines or thiols under mild conditions, producing analogs like this compound-amide derivatives. These reactions are pivotal in structure-activity relationship studies .

Thermal Degradation

Heating this compound above 120°C in acidic media triggers:

-

Ring contraction of the dihydrothiazine ring.

-

Amide bond hydrolysis , forming 7-ADCA (7-aminodeacetoxycephalosporanic acid) fragments .

Comparative Reactivity Data

Mechanistic Insights from Kinetic Studies

-

Thermodynamic parameters for hydrolysis:

-

Solvent effects : Methanol (10% v/v) increases reaction rates by 22%, while higher concentrations inhibit enzymatic activity .

Biological Implications of Degradation

Scientific Research Applications

Pharmacological Applications

Cephalexin, a first-generation cephalosporin antibiotic, is primarily used to treat bacterial infections. Its sulfoxide derivative has been studied for its pharmacological properties:

- Antimicrobial Activity : Studies have indicated that cephalexin sulfoxide retains antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli . This makes it a candidate for further exploration in treating infections caused by resistant strains.

- Mechanism of Action : Similar to cephalexin, this compound works by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins, leading to cell lysis .

Detection Methods

The detection of this compound in biological matrices is crucial for understanding its pharmacokinetics and efficacy:

- Electrochemical Detection : Recent advancements have introduced electrochemical methods for detecting cephalexin and its metabolites, including this compound. These methods utilize nanostructured electrodes to enhance sensitivity and selectivity .

- Chromatographic Techniques : High-performance liquid chromatography (HPLC) has been employed to separate and quantify this compound in complex biological samples. This technique is vital for pharmacokinetic studies and therapeutic monitoring .

Implications in Antibiotic Resistance

The emergence of antibiotic-resistant bacteria poses a significant challenge in clinical settings. Research into this compound provides insights into:

- Resistance Mechanisms : Understanding how bacteria develop resistance to cephalexin can inform strategies to mitigate resistance. Studies indicate that modifications in penicillin-binding proteins and the production of beta-lactamases are common resistance mechanisms .

- Potential Role as a Prodrug : this compound may serve as a prodrug that can be activated in the presence of certain bacterial enzymes, potentially circumventing resistance mechanisms . This aspect warrants further investigation to evaluate its therapeutic potential.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Mechanism of Action

Cephalexin Sulfoxide exerts its effects by inhibiting bacterial cell wall synthesis, similar to Cephalexin It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains This inhibition weakens the cell wall, leading to cell lysis and death

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cephalexin vs. Cephalexin Sulfoxide

| Property | Cephalexin | This compound |

|---|---|---|

| Core Structure | β-lactam with thioether (-S-) | β-lactam with sulfoxide (-S(O)-) |

| Molecular Weight | 348.4 g/mol | 363.39 g/mol |

| Antibacterial Activity | Active against Gram± bacteria | Retains ~83% activity of cephalexin |

| Stability | Prone to oxidation | More stable under oxidative conditions |

| Applications | Therapeutic antibiotic | Analytical reference standard |

Key Findings :

- This compound retains partial antibacterial activity (83% relative to cephalexin) due to preserved β-lactam ring integrity .

- The sulfoxide group reduces susceptibility to further oxidation compared to the parent thioether, enhancing stability during storage and analysis .

This compound vs. Penicillin G Sulfoxide

| Property | This compound | Penicillin G Sulfoxide |

|---|---|---|

| Parent Compound | Cephalexin | Penicillin G |

| Activity Retention | 83% | 15% |

| Degradation Pathway | Degraded by O₃ and •OH radicals | Resistant to O₃, degraded by •OH |

| Environmental Persistence | Lower due to O₃ reactivity | Higher in wastewater with O₃ |

Key Findings :

- Penicillin G Sulfoxide exhibits significantly lower retained activity (15%) compared to this compound (83%), likely due to structural differences in the β-lactam side chains .

- This compound degrades more efficiently in ozonated wastewater, reducing environmental persistence .

This compound vs. Other Sulfoxide-Containing Pharmaceuticals

| Compound | Biological Role | Sulfoxide Impact |

|---|---|---|

| This compound | Antibiotic derivative | Partial activity retention |

| Omeprazole | Proton pump inhibitor | Sulfoxide essential for prodrug activation |

| Sulindac | NSAID | Sulfoxide acts as a prodrug |

| Benzofuran Sulfoxides | SIRT2 inhibitors | Reduced activity vs. sulfone analogs |

Data Tables

Table 1: Antibacterial Activity Retention

| Compound | MIC (µg/mL) vs. S. aureus | Activity Retention (%) |

|---|---|---|

| Cephalexin | 26 | 100% |

| This compound | 31 | 83% |

| Penicillin G Sulfoxide | 110 | 15% |

Data derived from ozonation and bioassay studies .

Table 2: Stability Under Oxidative Conditions

| Compound | Half-life in Ozonated Water (min) |

|---|---|

| Cephalexin | 5.2 |

| This compound | 12.7 |

| Penicillin G Sulfoxide | 45.3 |

Data from wastewater treatment simulations .

Biological Activity

Cephalexin sulfoxide is a metabolite derived from the antibiotic cephalexin, which belongs to the first-generation cephalosporins. This compound exhibits significant biological activity, particularly in its antibacterial properties, pharmacokinetics, and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

1. Overview of Cephalexin and Its Metabolite

Cephalexin is a β-lactam antibiotic that functions by inhibiting bacterial cell wall synthesis, leading to cell lysis and death. It is primarily effective against gram-positive bacteria and some gram-negative organisms. The sulfoxide form of cephalexin is generated through oxidative processes in the body and may exhibit altered pharmacological properties compared to its parent compound.

Cephalexin acts by binding to penicillin-binding proteins (PBPs) located on the bacterial cell membrane, disrupting peptidoglycan synthesis crucial for maintaining cell wall integrity. The sulfoxide derivative retains this mechanism but may demonstrate variations in efficacy based on its structural modifications.

3. Antibacterial Activity

Research indicates that this compound maintains significant antibacterial activity against various pathogens, including resistant strains. A study assessing the minimum inhibitory concentration (MIC) of cephalexin and its sulfoxide form revealed effective suppression of bacterial growth at concentrations comparable to those of cephalexin itself.

| Compound | MIC (mg/L) |

|---|---|

| Cephalexin | 0.25 |

| This compound | 0.5 |

This data suggests that while this compound is slightly less potent than its parent compound, it still holds therapeutic potential.

4. Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in various studies. Key parameters include absorption, distribution, metabolism, and excretion:

- Absorption : Cephalexin is well absorbed from the gastrointestinal tract with nearly 100% bioavailability.

- Distribution : The volume of distribution for cephalexin ranges from 5.2 to 5.8 L.

- Metabolism : Cephalexin is minimally metabolized; however, the formation of this compound indicates a metabolic pathway that could influence efficacy.

- Excretion : Approximately 90% of cephalexin is excreted unchanged in urine within six hours post-administration.

5. Clinical Case Studies

A randomized controlled trial investigated the effectiveness of cephalexin in treating skin and soft tissue infections caused by Staphylococcus aureus, including methicillin-resistant strains (MRSA). The study found that patients treated with cephalexin exhibited a clinical cure rate comparable to those receiving placebo, highlighting the need for further exploration into the role of its metabolites like this compound in treatment outcomes.

Case Study Summary:

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Randomized Trial on Abscesses | 166 patients | Cephalexin vs Placebo | No significant difference in cure rates |

6. Implications for Future Research

The biological activity of this compound presents opportunities for exploring its use as an alternative or adjunct therapy in antibiotic-resistant infections. Further studies are warranted to evaluate its pharmacodynamic properties and potential synergistic effects with other antimicrobial agents.

7. Conclusion

This compound demonstrates notable biological activity as an antibacterial agent with a pharmacokinetic profile that supports its therapeutic use. Continued research into this metabolite could enhance our understanding of its role in clinical settings, particularly in combating resistant bacterial strains.

Q & A

Basic Research Questions

Q. What analytical methods are most effective for identifying and quantifying Cephalexin Sulfoxide in complex biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity. For example, LC-QTOFMS analysis has been employed to differentiate oxidation products of cephalosporins, including this compound, by comparing retention times and mass-to-charge ratios (e.g., m/z 364.0962 for this compound vs. m/z 318.0925 for its degradation products) . Method validation should include spike-and-recovery experiments in relevant matrices (e.g., plasma, urine) to assess accuracy and precision.

Q. How does the stability of this compound vary under different pH and temperature conditions?

- Methodological Answer : Stability studies should follow ICH guidelines, using accelerated degradation experiments (e.g., 40°C/75% RH for 6 months) and stress testing (acid/base hydrolysis, oxidation). Electrochemical studies in phosphate buffer (pH 7.4) reveal that this compound undergoes further oxidation at potentials >1.1 V, suggesting redox instability in biological environments . Differential scanning calorimetry (DSC) can also assess thermal degradation pathways.

Q. What synthetic routes are reported for the production of this compound, and how do their yields compare?

- Methodological Answer : Oxidation of cephalexin using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in dimethyl sulfoxide (DMSO) is a common method. Yields depend on reaction time, stoichiometry, and solvent polarity. For instance, DMSO’s equilibrium acidities (pKa ~33) influence proton transfer during sulfoxidation, which can be optimized via controlled temperature (20–25°C) and inert atmospheres . Purity should be confirmed via NMR (e.g., δ 10.5 ppm for sulfoxide protons) and elemental analysis.

Advanced Research Questions

Q. What mechanisms explain the electrochemical oxidation of Cephalexin to its sulfoxide derivative, and how do competing pathways affect product distribution?

- Methodological Answer : Cyclic voltammetry (CV) and controlled-potential electrolysis reveal that cephalexin’s sulfur atom oxidizes to a sulfoxide group at 1.1 V (vs. Ag/AgCl), but LC-MS data show competing pathways (e.g., alkoxylation at C-2) due to carbocation stabilization . To resolve contradictions in product profiles, use isotope-labeling (e.g., ¹⁸O in H₂O₂) and density functional theory (DFT) simulations to map reaction coordinates.

Q. How do this compound’s metabolites interact with bacterial penicillin-binding proteins (PBPs), and what structural modifications could enhance β-lactamase resistance?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to compare binding affinities of this compound and its parent compound to PBPs (e.g., PBP3 in E. coli). Kinetic assays (e.g., nitrocefin hydrolysis) can quantify β-lactamase inhibition. Structural studies suggest that sulfoxide groups may sterically hinder enzyme active sites, but empirical validation via site-directed mutagenesis (e.g., TEM-1 β-lactamase mutants) is critical .

Q. What statistical approaches are recommended for resolving contradictory data on this compound’s bioavailability in preclinical models?

- Methodological Answer : Use mixed-effects models to account for inter-subject variability in pharmacokinetic studies. For example, Bayesian hierarchical modeling can integrate sparse data from multiple animal cohorts while adjusting for covariates (e.g., renal clearance rates). Contradictions in AUC₀–24 values may arise from assay variability; mitigate this via harmonized protocols (e.g., FDA Bioanalytical Method Validation guidelines) and meta-regression analysis .

Q. How can in silico models predict the environmental persistence of this compound in wastewater systems?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models using descriptors like logP and topological polar surface area (TPSA). Molecular dynamics simulations (e.g., GROMACS) can assess interactions with wastewater biofilms. Validate predictions with liquid chromatography–high-resolution mass spectrometry (LC-HRMS) to detect transformation products in sludge samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.